TAMRA-PEG4-DBCO

Vue d'ensemble

Description

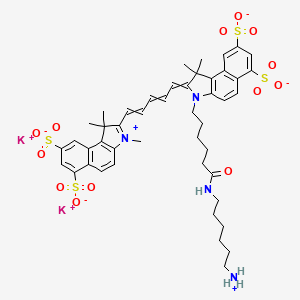

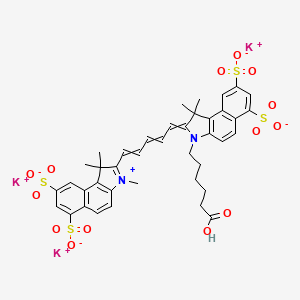

TAMRA-PEG4-DBCO is a PEG-based TAMRA dye that contains a DBCO group . The TAMRA dye is widely used in oligonucleotide labeling and automated DNA sequencing applications . DBCO-PEG4-TAMRA is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of this compound involves the use of Click Chemistry . This is a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage .Molecular Structure Analysis

The molecular formula of this compound is C54H57N5O10 . It has a molecular weight of 936.1 g/mol .Chemical Reactions Analysis

The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 936.1 g/mol . It has a molecular formula of C54H57N5O10 . The compound is a solid and its color ranges from light brown to brown . It is soluble in DMSO, DMF, and DCM .Applications De Recherche Scientifique

Marquage des Oligonucléotides

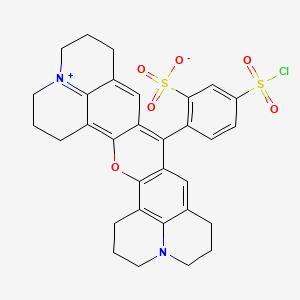

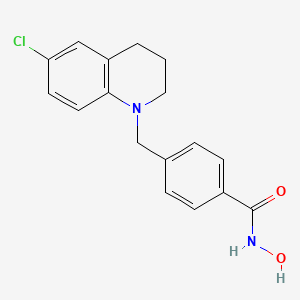

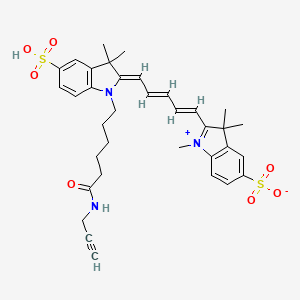

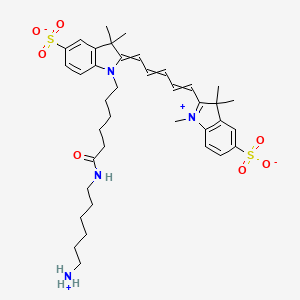

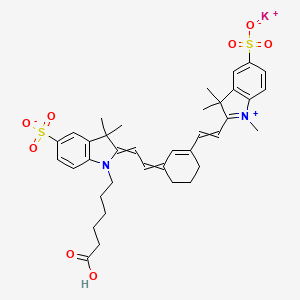

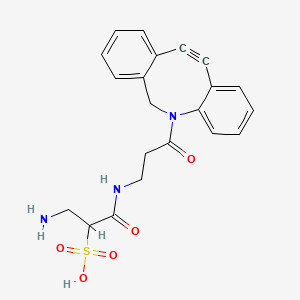

TAMRA-PEG4-DBCO est largement utilisé dans le marquage des oligonucléotides {svg_1} {svg_2} {svg_3}. Le groupe DBCO permet une chimie click sans cuivre, qui est une méthode fiable pour marquer les oligonucléotides avec le colorant TAMRA {svg_4}.

Séquençage Automatique de l'ADN

Une autre application importante de this compound est le séquençage automatique de l'ADN {svg_5} {svg_6} {svg_7}. Le colorant TAMRA a gagné en importance en tant que colorant pour cette application {svg_8} {svg_9}.

Augmentation de la Solubilité dans les Milieux Aqueux

L'espaceur PEG hydrophile dans this compound augmente sa solubilité dans les milieux aqueux {svg_10}. Cette propriété est particulièrement utile dans la recherche biologique où la solubilité dans l'eau est souvent requise.

Chimie Bioorthogonale

Le groupe DBCO dans this compound permet une chimie click sans cuivre {svg_11}. Ce type de chimie est bioorthogonal, ce qui signifie qu'il peut se produire à l'intérieur d'organismes vivants sans interférer avec les processus biochimiques naturels. Cela rend this compound utile dans l'imagerie cellulaire vivante et d'autres applications biologiques.

Modification des Protéines

This compound peut être utilisé pour la modification des protéines {svg_12}. Le groupe DBCO peut réagir avec les azides présents sur les protéines pour former un triazole stable {svg_13}.

Mécanisme D'action

Target of Action

TAMRA-PEG4-DBCO is a reagent used in Click Chemistry , a powerful tool for bioconjugation . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can react with these azide groups to form a stable triazole linkage .

Mode of Action

The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage without the need for a catalyst . This makes it an ideal alternative for applications that are intolerant to copper .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the bioconjugation processes in Click Chemistry . The formation of the triazole linkage can be used for various purposes, such as oligonucleotide labeling and automated DNA sequencing applications .

Pharmacokinetics

The compound contains a hydrophilic peg spacer, which is known toincrease solubility in aqueous media . This could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This enables the compound to be used as a labeling reagent in various applications, including oligonucleotide labeling and automated DNA sequencing .

Action Environment

The action of this compound is influenced by the presence of azide-containing molecules, which are its primary targets . The compound is also designed to be stable and reactive in aqueous environments due to its hydrophilic PEG spacer . .

Orientations Futures

TAMRA-PEG4-DBCO is a promising compound in the field of biochemistry, particularly in oligonucleotide labeling and automated DNA sequencing applications . Its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups opens up new possibilities for its use in Click Chemistry .

Analyse Biochimique

Biochemical Properties

TAMRA-PEG4-DBCO plays a significant role in biochemical reactions due to its unique structure. The TAMRA dye is known for its fluorescent properties, making it useful in oligonucleotide labeling and automated DNA sequencing applications . The DBCO group in this compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules . This reaction occurs without the need for a catalyst, making it ideal for applications where copper intolerance is an issue . The PEG4 linker increases the solubility of the compound in aqueous media, enhancing its compatibility with biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to label biomolecules allows for the tracking and visualization of cellular components. For instance, this compound can be used to label oligonucleotides, enabling the study of DNA and RNA interactions within cells . Additionally, the compound’s fluorescent properties make it useful in imaging applications, allowing researchers to observe cellular processes in real-time . The interaction of this compound with azide-functionalized biomolecules can also impact cell signaling pathways and gene expression by facilitating the study of these processes through fluorescence-based assays .

Molecular Mechanism

The mechanism of action of this compound involves its ability to undergo SPAAC reactions with azide-containing molecules . This reaction forms a stable triazole linkage, which is highly specific and efficient . The TAMRA dye component of the compound emits fluorescence upon excitation, allowing for the detection and quantification of labeled biomolecules . The PEG4 linker enhances the solubility and stability of the compound, ensuring its effective interaction with target biomolecules . The DBCO group facilitates the click chemistry reaction, enabling the specific labeling of azide-functionalized molecules without the need for a catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and protected from light . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the fluorescence intensity of this compound may decrease due to photobleaching, which can affect its performance in long-term experiments . Its stability and solubility properties ensure that it remains effective for most short-term and medium-term applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is important to optimize the dosage to achieve the desired labeling and imaging effects while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG4 linker enhances its solubility, allowing it to be efficiently transported within biological systems . The DBCO group enables the compound to participate in SPAAC reactions, forming stable triazole linkages with azide-containing biomolecules . These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its PEG4 linker . The hydrophilic nature of the PEG4 linker increases the compound’s solubility in aqueous media, facilitating its movement within biological systems . The DBCO group allows for specific interactions with azide-functionalized biomolecules, ensuring targeted labeling and distribution . The compound’s fluorescent properties enable researchers to track its localization and accumulation within cells and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns depending on the target biomolecules it interacts with . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its fluorescent properties allow for the visualization of its localization within cells, providing insights into its activity and function at the subcellular level . The PEG4 linker and DBCO group ensure that the compound remains stable and functional within the cellular environment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of TAMRA-PEG4-DBCO involves the conjugation of TAMRA (a fluorescent dye), PEG4 (a polyethylene glycol linker), and DBCO (a bioorthogonal reactive group) via a series of chemical reactions.", "Starting Materials": [ "TAMRA-NHS ester", "PEG4-NHS ester", "DBCO-NHS ester", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve TAMRA-NHS ester, PEG4-NHS ester, and DBCO-NHS ester in dry dichloromethane.", "Step 2: Add triethylamine to the solution to catalyze the reaction.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Remove the solvent by evaporation under reduced pressure.", "Step 5: Add diethyl ether to the residue to precipitate the product.", "Step 6: Collect the precipitate by filtration and wash with diethyl ether.", "Step 7: Dissolve the product in dimethylformamide.", "Step 8: Add sodium bicarbonate to the solution to neutralize the excess triethylamine.", "Step 9: Purify the product by column chromatography using a polar stationary phase and a nonpolar mobile phase.", "Step 10: Characterize the product by NMR spectroscopy and mass spectrometry." ] } | |

Numéro CAS |

1895849-41-8 |

Formule moléculaire |

C54H57N5O10 |

Poids moléculaire |

936.08 |

Nom IUPAC |

TAMRA-PEG4-DBCO |

InChI |

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |

Clé InChI |

PPBDZCKACSOPKU-UHFFFAOYSA-N |

SMILES |

O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7 |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAMRA-PEG4-DBCO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)